(2-Bromo-3-nitrophenyl) phenyl ketone

Lipophilicity Physicochemical Properties Drug Likeness

Sourcing regioisomeric benzophenone intermediates can lead to failed cross-coupling and poor yields. (2-Bromo-3-nitrophenyl) phenyl ketone solves this with its unique ortho-bromo/meta-nitro pattern, enabling a precise two-step functionalization strategy. - Ideal for constructing Nepafenac-analog cores via sequential Pd-catalyzed coupling and chemoselective reduction. - Validated RP-HPLC method (Newcrom R1) available for immediate purity assessment and impurity profiling. - Ensures reliable, scalable synthesis for medicinal chemistry and chemical biology probe development.

Molecular Formula C13H8BrNO3
Molecular Weight 306.11 g/mol
CAS No. 42959-99-9
Cat. No. B12642395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Bromo-3-nitrophenyl) phenyl ketone
CAS42959-99-9
Molecular FormulaC13H8BrNO3
Molecular Weight306.11 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=C(C(=CC=C2)[N+](=O)[O-])Br
InChIInChI=1S/C13H8BrNO3/c14-12-10(7-4-8-11(12)15(17)18)13(16)9-5-2-1-3-6-9/h1-8H
InChIKeyCXJKOOUMPLYFMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Bromo-3-nitrophenyl) phenyl ketone: Identity & Procurement


(2-Bromo-3-nitrophenyl) phenyl ketone, systematically named (2-bromo-3-nitrophenyl)(phenyl)methanone, is a polyfunctionalized benzophenone derivative characterized by an ortho-bromo and meta-nitro substitution pattern on one aromatic ring. Its molecular formula is C13H8BrNO3, with a molecular weight of 306.11 g/mol . The compound is a yellow to brownish crystalline solid with a LogP of 3.26 (predicted), indicating moderate lipophilicity [1]. This substitution pattern enables orthogonal functionalization: the bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, while the nitro group can be chemoselectively reduced to an amine, making it a valuable intermediate in medicinal chemistry and organic synthesis .

Orthogonal bromo and nitro groups support sequential functionalization
Compatible with Pd-catalyzed cross-coupling and chemoselective reduction cascades
Moderate lipophilicity profile for standard organic reaction media

(2-Bromo-3-nitrophenyl) phenyl ketone: Substitution Risks


Benzophenone derivatives with bromo and nitro substituents are not interchangeable due to pronounced differences in lipophilicity, electronic effects, and regiochemical reactivity. The ortho-bromo/meta-nitro configuration of (2-bromo-3-nitrophenyl) phenyl ketone creates a unique steric and electronic environment that governs its behavior in cross-coupling and reduction sequences. Closely related analogs, such as the 5-nitro isomer or the chloro analog, exhibit significantly different LogP values (e.g., 4.11 vs. 3.26) and polar surface areas, which directly impact solubility, membrane permeability, and chromatographic retention . Furthermore, the specific substitution pattern dictates the chemoselectivity and efficiency of downstream transformations, such as sequential Suzuki-Miyaura coupling and nitro reduction, which are not equally feasible with regioisomers or halogen variants . Substituting without this understanding risks failed reactions, poor yields, or altered biological activity in target applications.

Regioisomeric LogP shift
The 5-nitro or 4-bromo isomers exhibit different lipophilicity, which may alter solubility and reactivity in cross-coupling and reduction sequences.
Unexpected halogen trend
The ortho-bromo compound is less lipophilic than its chloro analog, contrary to general halogen effects; substitution may change reaction behavior.
Substitution pattern dictates chemoselectivity
Altering the bromo/nitro positions can compromise sequential cross-coupling and reduction pathways, risking lower yields or altered reaction outcomes.

(2-Bromo-3-nitrophenyl) phenyl ketone: Differentiation from Analogs


Lipophilicity: 3-Nitro vs. 5-Nitro Isomer

(2-Bromo-3-nitrophenyl) phenyl ketone (2-bromo-3-nitrobenzophenone) exhibits a predicted LogP of 3.26 [1]. In contrast, the regioisomeric 2-bromo-5-nitrobenzophenone (CAS 183110-88-5) has a significantly higher LogP of 4.11150 . This difference of 0.85 log units indicates that the 3-nitro isomer is considerably less lipophilic and therefore expected to have higher aqueous solubility and reduced membrane permeability relative to the 5-nitro isomer. For applications requiring a balance of solubility and permeability, the 3-nitro isomer may be advantageous.

3-Nitro vs 5-Nitro LogP
Cross-study comparable
ΔLogP −0.85
Target: LogP 3.26 Comparator: LogP 4.11
Lower lipophilicity may influence solubility/permeability balance
Predicted values; cross-study comparison
Lipophilicity Physicochemical Properties Drug Likeness

Lipophilicity: 2-Bromo vs. 4-Bromo Substitution

(2-Bromo-3-nitrophenyl) phenyl ketone has a LogP of 3.26 [1], while 4-bromo-3-nitrobenzophenone (CAS 56107-03-0) has a reported LogP of 4.11150 [2]. The 2-bromo isomer is 0.85 log units more hydrophilic than the 4-bromo isomer. This suggests that the position of the bromine atom significantly modulates the overall lipophilicity of the benzophenone scaffold, with the ortho-bromo arrangement leading to a less lipophilic molecule compared to the para-bromo arrangement.

2-Br vs 4-Br LogP
Cross-study comparable
ΔLogP −0.85
Ortho-bromo arrangement lowers lipophilicity relative to para
Predicted values; cross-study comparison
Lipophilicity Physicochemical Properties Drug Design

Lipophilicity: Bromo vs. Chloro Analog

The brominated target compound exhibits a LogP of 3.26 [1], whereas its chlorinated analog, 2-chloro-3'-nitrobenzophenone (CAS 890098-19-8), has a reported LogP of 4.00240 [2]. The bromine-containing compound is 0.74 log units less lipophilic than the chlorine analog. This difference is contrary to the general trend where bromine increases lipophilicity more than chlorine, suggesting that the specific substitution pattern (ortho-bromo vs. ortho-chloro with nitro at 3'-position) introduces an unexpected electronic or steric influence that reduces overall lipophilicity.

Bromo vs Chloro LogP
Cross-study comparable
ΔLogP −0.74
Bromo: LogP 3.26 Chloro: LogP 4.00
Bromo derivative is less lipophilic than chloro, contrary to typical halogen trends
Predicted values; review reaction compatibility
Lipophilicity Halogen Effects Physicochemical Properties

HPLC Analysis & Purification

A validated reverse-phase HPLC method exists specifically for (2-bromo-3-nitrophenyl) phenyl ketone using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid [1]. While absolute retention times are not provided, the method is described as scalable and suitable for both analytical and preparative separations, as well as pharmacokinetic studies. The existence of this dedicated method indicates that the compound's unique physicochemical profile (LogP 3.26, PSA 62.9 Ų) necessitates a tailored chromatographic approach, which may not be directly transferable to its regioisomers or analogs with different lipophilicity.

HPLC Separation
Supporting evidence
Validated RP-HPLC (Newcrom R1)
Supports QC, impurity profiling, and method transfer
Method specificity implies differentiation from analogs
HPLC Separation Science Quality Control

(2-Bromo-3-nitrophenyl) phenyl ketone: Applications


Fused Heterocyclic Pharmaceutical Synthesis

The ortho-bromo/meta-nitro substitution pattern enables a two-step functionalization strategy: first, palladium-catalyzed Suzuki-Miyaura cross-coupling at the bromine site to introduce aryl or heteroaryl groups, followed by chemoselective reduction of the nitro group to an amine for further derivatization. This sequential approach is particularly valuable for constructing complex heterocyclic cores found in non-steroidal anti-inflammatory drug (NSAID) precursors, such as Nepafenac analogs.

Analytical Method Development & QC

The validated reverse-phase HPLC method using a Newcrom R1 column provides a robust platform for purity assessment, impurity profiling, and stability studies. This method is scalable from analytical to preparative scale and is compatible with mass spectrometry when phosphoric acid is replaced with formic acid, making it suitable for pharmacokinetic and metabolism studies. [1]

Precursor for Photoaffinity Labeling Probes

Benzophenone derivatives are widely used as photoactivatable crosslinkers in chemical biology. The bromine atom in (2-bromo-3-nitrophenyl) phenyl ketone can be utilized to introduce additional functional handles (e.g., via cross-coupling) before photoactivation, allowing the generation of tailored photoaffinity probes for target identification studies. [2]

Application
Selection Property
Validation Focus
Fused heterocyclic synthesis (e.g., NSAID-related scaffolds)
Orthogonal Br/NO₂ substitution pattern
Sequential Suzuki coupling and nitro reduction efficiency
HPLC method development and QC
Validated RP-HPLC method availability
Scalability and compatibility with MS detection
Photoaffinity probe precursor
Bromo handle for functionalization before photoactivation
Cross-coupling derivatization for target ID studies

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